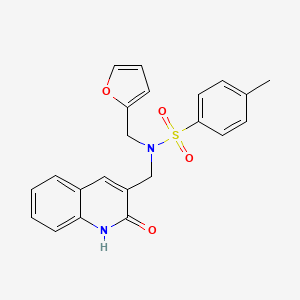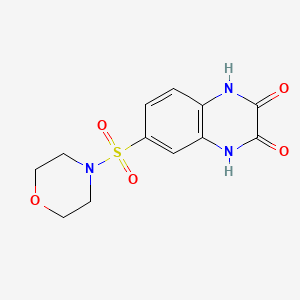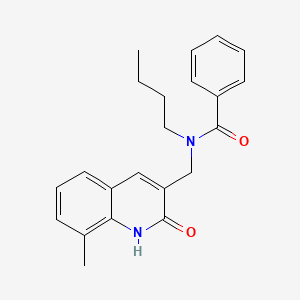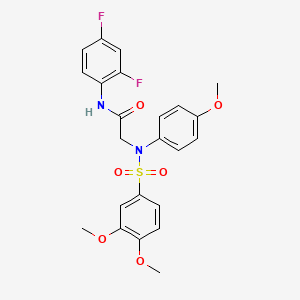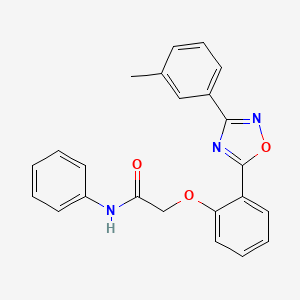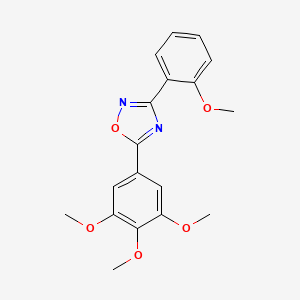
3-(2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 3-(2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific molecular targets in cells. For example, in antimicrobial activity, this compound is believed to inhibit the growth of microorganisms by disrupting the cell membrane or cell wall. In antitumor activity, it is believed to induce apoptosis or cell death in cancer cells by interfering with the cell cycle or DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various studies. For example, in a study conducted on rats, this compound was found to exhibit significant anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In another study, this compound was found to exhibit significant antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the major advantages of using 3-(2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. This compound has been shown to exhibit significant antimicrobial, antitumor, anti-inflammatory, herbicidal, and insecticidal activities, making it a versatile compound for various applications. However, one of the major limitations of using this compound in lab experiments is its complex synthesis process, which requires several steps and specialized equipment.
将来の方向性
There are several future directions for the study of 3-(2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. One of the major areas of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the identification of new molecular targets for this compound, which can lead to the development of new drugs with improved efficacy and safety. Additionally, the study of the structure-activity relationship of this compound can provide valuable insights into the design of new compounds with improved biological activities.
合成法
The synthesis of 3-(2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 2-methoxybenzohydrazide and 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction leads to the formation of the intermediate product, which is then cyclized with the help of a dehydrating agent such as phosphorus oxychloride to yield this compound.
科学的研究の応用
3-(2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit significant antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, this compound has been shown to possess significant herbicidal and insecticidal activities. In material science, this compound has been studied for its potential use in the development of organic electronic devices.
特性
IUPAC Name |
3-(2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-21-13-8-6-5-7-12(13)17-19-18(25-20-17)11-9-14(22-2)16(24-4)15(10-11)23-3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNUPLFRTPGXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

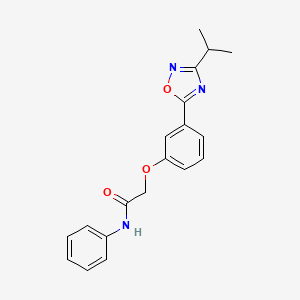
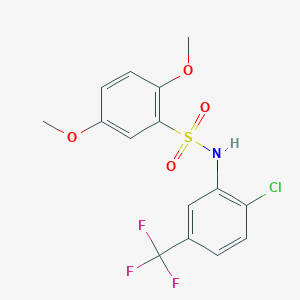
![4-ethoxy-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7717413.png)
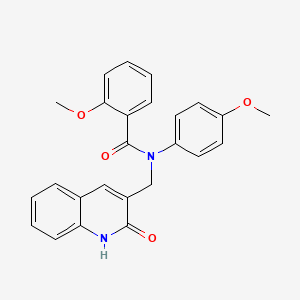
![2-ethoxy-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7717420.png)
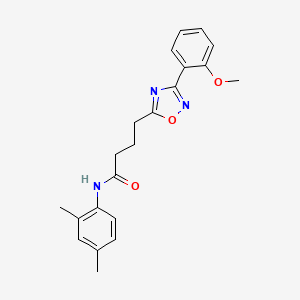
![N-(2,4-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717434.png)
